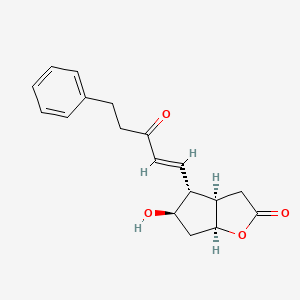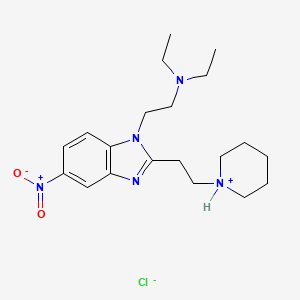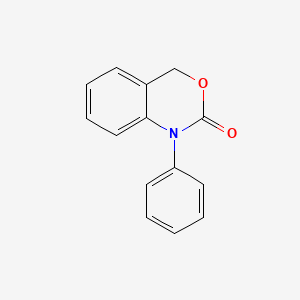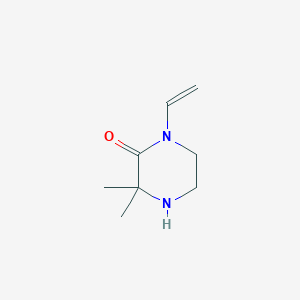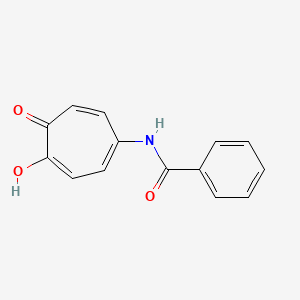
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C14H11NO3. It is a derivative of tropolone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a benzamido group and a hydroxyl group attached to a cycloheptatrienone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-2,4,6-cycloheptatrien-1-one (tropolone).
Amidation: The hydroxyl group at the 5-position of tropolone is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamido derivative.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamido group or the cycloheptatrienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzamido or cycloheptatrienone derivatives.
Applications De Recherche Scientifique
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying aromaticity in non-benzenoid compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites, while the hydroxyl group can participate in redox reactions. The compound’s aromatic ring system allows it to interact with π-electron systems in biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropolone: The parent compound, 2-hydroxy-2,4,6-cycloheptatrien-1-one, shares the cycloheptatrienone ring but lacks the benzamido group.
Tropone: The simplest form of the compound, lacking both the hydroxyl and benzamido groups.
Uniqueness
5-Benzamido-2-hydroxy-2,4,6-cycloheptatrien-1-one is unique due to the presence of both the benzamido and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for diverse applications in research and industry.
Propriétés
Numéro CAS |
19281-37-9 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-8-6-11(7-9-13(12)17)15-14(18)10-4-2-1-3-5-10/h1-9H,(H,15,18)(H,16,17) |
Clé InChI |
VJYMHMURUDYNNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C(=O)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
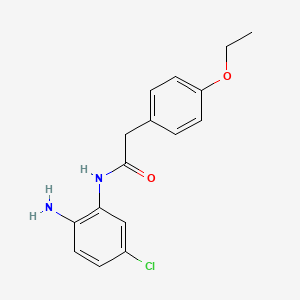
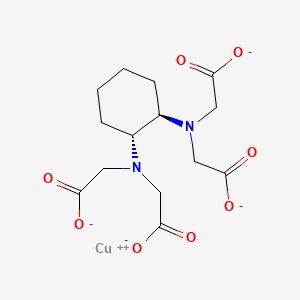
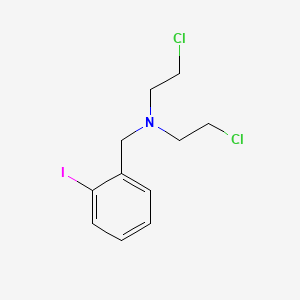
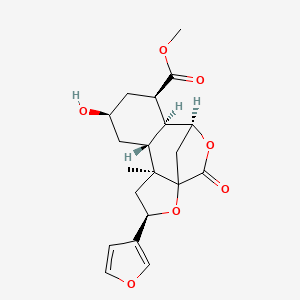
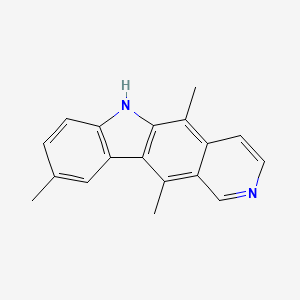

![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
